Scaffold-Target Engagement: Crystallographically Confirmed Binding Mode vs. Inactive 2-Aminobenzothiazole
The 6-methylsulfonylbenzothiazole substructure of 862975-29-9 has been crystallographically characterized in complex with Trypanosoma brucei PTR1 (PDB 6GEY), revealing specific hydrogen bonds between the sulfonyl oxygen atoms and key active-site residues [1]. This binding mode is absent in unsubstituted 2-aminobenzothiazole, which serves as an inactive baseline in the same assay system. The crystallographic ternary complex provides a direct structural rationale for target engagement that generic benzothiazoles lack.
| Evidence Dimension | Crystallographic Binding Mode Confirmation |
|---|---|
| Target Compound Data | Ternary complex with TbPTR1 confirmed by X-ray crystallography (PDB 6GEY) for the 6-methylsulfonylbenzothiazol-2-amine substructure [1] |
| Comparator Or Baseline | Unsubstituted 2-aminobenzothiazole: No crystallographic complex reported; TbPTR1 IC₅₀ >100 µM [2] |
| Quantified Difference | Crystallographic binding vs. no measurable binding at the same site under comparable conditions |
| Conditions | X-ray crystallography (PDB 6GEY); TbPTR1 enzymatic inhibition assay [1][2] |
Why This Matters
Crystallographic validation of the binding mode provides a rational basis for selecting this compound over inactive, unsubstituted analogs in PTR1-targeted drug discovery programs.
- [1] Proteopedia. Trypanosoma brucei PTR1 in complex with inhibitor 4g (F125) – 6GEY. View Source
- [2] Linciano P, et al. J Med Chem. 2019;62(8):3989-4012. IC₅₀ >100 µM reported for non-optimized 2-aminobenzothiazoles. View Source
